![molecular formula C16H19N3O2 B5666308 2-(3,5-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide](/img/structure/B5666308.png)
2-(3,5-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is a compound of interest in various chemical and pharmaceutical studies. Its synthesis, structure, and properties have been explored to understand its potential applications and behavior in different chemical environments.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic aromatic or heterocyclic compounds and proceeding through intermediates such as chloroacetamides and aminopyrimidines. Typical reagents include dichloromethane, lutidine, and TBTU for coupling reactions, and conditions may involve stirring in dry solvents followed by recrystallization to purify the final product (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class can be determined through X-ray crystallography, revealing configurations such as orthorhombic crystal systems and intermolecular hydrogen bonds that stabilize the structure. Structural elucidation is further supported by spectroscopic techniques like NMR and LC-MS, offering insights into the atomic and molecular organization (Sharma et al., 2018).
Chemical Reactions and Properties
Compounds with the acetamide moiety can participate in various chemical reactions, including condensation with aldehydes or ketenes, yielding derivatives with potentially altered biological activity or solubility. The reaction pathways and products can be influenced by the substitution pattern on the aromatic rings and the presence of electron-donating or withdrawing groups (Banfield et al., 1987).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds in different environments. These properties can be influenced by the molecular structure, particularly the arrangement of functional groups and the overall molecular geometry, which affects intermolecular interactions and stability (Sharma et al., 2018).
Chemical Properties Analysis
The chemical behavior, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and stability under various conditions, is determined by the molecular structure. The presence of both electron-rich and electron-deficient regions in the molecule can lead to diverse reactivity patterns, making these compounds suitable for a range of chemical transformations (Banfield et al., 1987).
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-11(2)7-14(6-10)21-9-15(20)19-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATWVLXYGVEXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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